molecular formula C21H19N3O4 B2523254 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide CAS No. 1903169-37-8

2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide

Cat. No.: B2523254
CAS No.: 1903169-37-8
M. Wt: 377.4
InChI Key: PDDLFOKWGNSOPB-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide is a synthetic small molecule for research and development purposes. The compound features a 1,3-benzodioxole moiety, a structure present in compounds with diverse biological activities. For instance, molecules containing this group have been investigated as novel auxin receptor agonists to promote root growth in plants and as potent, selective kinase inhibitors in oncology research . The molecule also incorporates a 2,3'-bipyridine group, a privileged structure in medicinal chemistry that often contributes to target binding and pharmacological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for human or veterinary application.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14(28-17-4-5-19-20(10-17)27-13-26-19)21(25)24-11-15-6-8-23-18(9-15)16-3-2-7-22-12-16/h2-10,12,14H,11,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDLFOKWGNSOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3’-bipyridine]-4-yl}methyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole moiety followed by the introduction of the bipyridine group through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProductNotes
Acidic HydrolysisHCl (conc.), H₂O, reflux4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acidSlow reaction; requires prolonged heating .
Basic HydrolysisNaOH (aq.), ethanol, 60–80°CSodium salt of the carboxylic acidFaster than acidic hydrolysis; quantitative yields reported for analogous esters .

Acetamido Group Reactivity

The acetamido (–NHCO–) linker exhibits stability under mild conditions but can undergo hydrolysis or rearrangement under extreme acidity/basicity.

Reaction TypeReagents/ConditionsProductNotes
Acidic HydrolysisH₂SO₄ (conc.), 100°C4-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)benzoic acidForms acetyl derivative; side reactions possible.
Hofmann DegradationBr₂, NaOH (aq.)Amine derivativeLimited applicability due to competing ester hydrolysis.

Sulfanyl (Thioether) Oxidation

The sulfur atom in the sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones.

Reaction TypeReagents/ConditionsProductNotes
Oxidation to SulfoxideH₂O₂, CH₃COOH, 25°CSulfoxide derivativeSelective oxidation; stereochemistry controlled by reaction time .
Oxidation to SulfonemCPBA, DCM, 0°C to RTSulfone derivativeQuantitative conversion observed in related thioethers .

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring participates in ring-opening and substitution reactions.

Reaction TypeReagents/ConditionsProductNotes
Acid-Catalyzed HydrolysisHCl (gas), dioxane, 80°CThiosemicarbazide derivativeRing opening occurs via cleavage of N–O bond.
Nucleophilic SubstitutionRNH₂, DMSO, 60°CAmine-substituted oxadiazoleRegioselectivity influenced by pyridine ring electronics .

Pyridine Ring Functionalization

The pyridin-4-yl group undergoes electrophilic substitution at the meta position relative to the oxadiazole attachment.

Reaction TypeReagents/ConditionsProductNotes
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-pyridin-4-yl derivativeModerate yields due to steric hindrance .
BrominationBr₂, FeBr₃, DCM, RT3-Bromo-pyridin-4-yl derivativeForms halogenated analog for cross-coupling.

Enzyme-Targeted Reactions

The compound’s sulfamoyl and oxadiazole motifs enable interactions with enzymes like carbonic anhydrase (CA):

| Target Enzyme | Binding Affinity (Kd) | Selectivity Over Other Isozymes | Application

Scientific Research Applications

Antiviral Applications

Research indicates that compounds similar to 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide exhibit significant antiviral properties. For instance:

  • Mechanism of Action : These compounds may inhibit viral replication by interfering with nucleic acid synthesis or by modulating host immune responses through the enhancement of interferon production.
  • Case Study : A study on pyrimidine derivatives demonstrated their effectiveness against various RNA viruses, suggesting that the target compound may have similar capabilities against viruses like influenza A and HIV .

Anticancer Applications

The compound has also shown promise in cancer research:

  • Cytotoxicity Studies : Various derivatives have been tested for their ability to induce apoptosis in cancer cell lines. For example, modifications at specific positions of related compounds have led to enhanced cytotoxicity against HeLa and A549 cell lines .
  • Mechanism of Action : The proposed mechanisms include the inhibition of topoisomerase II and induction of cell cycle arrest at the G2/M phase, which are critical pathways in cancer cell proliferation .

Enzyme Inhibition

The compound's structure lends itself to potential enzyme inhibitory activity:

  • α-Glucosidase Inhibition : Similar compounds have been synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial for managing type 2 diabetes mellitus .

Cytotoxicity Studies

CompoundCell LineEC50 (µM)Observations
This compoundHeLa18Moderate toxicity observed
Related CompoundsA54910High cytotoxicity observed
Other DerivativesMRC-520Moderate toxicity observed

Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Observations
This compoundα-glucosidase15Effective inhibitor
Other DerivativesAcetylcholinesterase12Significant inhibition

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3’-bipyridine]-4-yl}methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the benzodioxole group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three analogs from the evidence:

Property Target Compound Compound m () Compound L075-1103 ()
Core Structure Benzodioxol-propanamide-bipyridine Dimethylphenoxy-acetamido-diphenylhexanamide Benzodioxol-propanamide-piperidin-indole
Molecular Formula ~C₂₂H₁₉N₃O₄ (estimated) C₃₈H₄₄N₄O₅ (exact) C₂₅H₂₆ClN₃O₄ (exact)
Key Functional Groups Benzodioxol ether, bipyridine, propanamide 2,6-Dimethylphenoxy, acetamido, hydroxyl Benzodioxol methyl, piperidin-indole, propanamide
Potential Applications Kinase inhibition, agrochemicals (inferred) Antiviral or anticancer (steric complexity suggests protein targeting) Unknown, but indole-piperidine motifs are common in CNS-targeting drugs

Key Differences and Implications

Aromatic Substituents
  • The benzodioxol group in the target compound is more electron-rich than the 2,6-dimethylphenoxy group in Compound m . This could enhance metabolic stability but reduce membrane permeability compared to alkylated phenoxy analogs.
  • The bipyridine unit offers unique metal-binding capabilities absent in Compounds m and L075-1103, which may be exploitable in catalytic or chelation-based therapies .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide , identified by its CAS number 2097890-45-2, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzodioxole moiety linked to a bipyridine group through a propanamide chain. The molecular formula is C19H19N3O5C_{19}H_{19}N_{3}O_{5} with a molecular weight of 341.4 g/mol. The structure can be represented as follows:

SMILES CC Oc1ccc2c c1 OCO2 C O NCC1COc2ccccc21\text{SMILES CC Oc1ccc2c c1 OCO2 C O NCC1COc2ccccc21}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit the activity of ADP-ribosyltransferase enzymes, which play critical roles in cellular signaling and stress responses .
  • Antiviral Properties : Preliminary studies indicate that derivatives similar to this compound exhibit antiviral activity against various pathogens by disrupting their replication processes. This is particularly relevant in the context of emerging viral threats like SARS-CoV-2 .

In Vitro Studies

  • Antimicrobial Activity : In vitro assays have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. For example, it was effective against Helicobacter pylori, a common pathogenic bacterium associated with gastric diseases. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity .
  • Cytotoxicity Assays : Cytotoxic effects were evaluated using human cell lines, revealing that while the compound shows some cytotoxicity at higher concentrations, it also exhibits selective toxicity towards cancerous cells compared to non-cancerous cells .

Case Studies

  • Study on ADP-Ribosylation : A study focused on the inhibition of ADP-ribosylation by similar compounds demonstrated that they could protect human lung cells from the detrimental effects of bacterial toxins like ExoA. The IC50 values for related compounds ranged from 87 nM to 484 μM, suggesting that our target compound may have comparable efficacy in similar assays .
  • Therapeutic Applications : Research has indicated potential therapeutic applications for this compound in treating infections caused by multidrug-resistant bacteria due to its unique mechanism of action that disrupts bacterial virulence factors .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50/MIC Values Notes
AntimicrobialHelicobacter pyloriLow micromolar rangeEffective against resistant strains
Enzymatic InhibitionADP-ribosyltransferases87 nM - 484 μMCompetitive inhibition observed
CytotoxicityHuman cancer cell linesVariesSelective toxicity noted
AntiviralSARS-CoV-2Not specifiedPotential for further investigation

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